molecular formula C18H15ClF3N5O2S B12151038 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluo romethyl)phenyl]acetamide

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluo romethyl)phenyl]acetamide

Cat. No.: B12151038
M. Wt: 457.9 g/mol
InChI Key: UDTXHNHAVQNKJZ-UHFFFAOYSA-N
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Description

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. .

Scientific Research Applications

2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. The triazole ring and other functional groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[4-amino-5-(2-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide include other triazole derivatives and compounds with similar functional groups. These compounds may share some properties but differ in their specific activities and applications. For example:

Properties

Molecular Formula

C18H15ClF3N5O2S

Molecular Weight

457.9 g/mol

IUPAC Name

2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C18H15ClF3N5O2S/c1-29-14-5-3-2-4-11(14)16-25-26-17(27(16)23)30-9-15(28)24-13-8-10(18(20,21)22)6-7-12(13)19/h2-8H,9,23H2,1H3,(H,24,28)

InChI Key

UDTXHNHAVQNKJZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(N2N)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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